2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
Description
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate (hereafter referred to as CTA2) is a specialized chain transfer agent (CTA) used in reversible addition-fragmentation chain transfer (RAFT) polymerization. Its molecular formula is C₁₁H₁₄ClN₃S₂, with a molecular weight of 287.83 g/mol . The compound features a pyrazole core substituted with a chloro group at the 4-position and methyl groups at the 3- and 5-positions, coupled with a cyanobutan-2-yl carbodithioate moiety. These substituents confer distinct electronic and steric properties, influencing its reactivity in polymerization processes.
CTA2 is categorized as a low-activity RAFT agent, as demonstrated in thermal RAFT polymerization of methyl methacrylate (MMA), where it produced poly(methyl methacrylate) (PMMA) with a dispersity (Đ) of 1.69, compared to Đ = 1.13 for a high-activity CTA . This highlights its role in applications requiring moderate control over polymer molecular weight distributions.
Properties
IUPAC Name |
2-cyanobutan-2-yl 4-chloro-3,5-dimethylpyrazole-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S2/c1-5-11(4,6-13)17-10(16)15-8(3)9(12)7(2)14-15/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRXQYJDCRRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N1C(=C(C(=N1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Framework
IBN-(Cl)PCDT belongs to the trithiocarbonate family of RAFT agents, synthesized via nucleophilic substitution between pyrazole derivatives and trithiocarbonate precursors. The reaction typically involves:
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Pyrazole activation : 4-Chloro-3,5-dimethyl-1H-pyrazole is treated with carbon disulfide () in the presence of a base to generate the pyrazole-1-carbodithioate intermediate.
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Alkylation : The intermediate reacts with 2-cyanobutan-2-yl bromide under controlled conditions to introduce the stabilizing cyanoalkyl group.
The general reaction scheme is:
Key side reactions include over-alkylation and oxidation of the dithiocarbonate group, necessitating precise stoichiometric control.
Photocatalytic Optimization
Recent protocols employ photochemical initiation to enhance reaction efficiency. Zinc tetraphenylporphyrin (ZnTPP) acts as a photocatalyst under blue LED irradiation (, 0.42 mW cm), facilitating electron transfer and reducing side-product formation. Kinetic studies (Fig. S1-3) demonstrate pseudo-first-order behavior, with apparent rate constants () of in dimethyl sulfoxide (DMSO) at 23°C.
Materials and Reagents
Starting Materials
| Component | Purity | Supplier | Role |
|---|---|---|---|
| 4-Chloro-3,5-dimethyl-1H-pyrazole | 98% | Boron Molecular | Core heterocycle |
| Carbon disulfide () | ≥99% | Sigma-Aldrich | Sulfur source |
| 2-Cyanobutan-2-yl bromide | 98% | Boron Molecular | Alkylating agent |
| Zinc tetraphenylporphyrin | 99% | Frontier Scientific | Photocatalyst |
Solvents such as DMSO and acetonitrile are rigorously dried to prevent hydrolysis.
Purification and Characterization
Flash Chromatography
Crude product is purified via Biotage Isolera One flash chromatography using ethyl acetate/hexanes gradients (5–40% ethyl acetate). The system employs UV detection at 254 nm, with typical yields of 65–75%.
Spectroscopic Validation
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H NMR (500 MHz, DMSO-d) : Key signals include δ 2.35 (s, 6H, CH-pyrazole), δ 1.75 (s, 6H, CH-cyanobutyl), and δ 4.85 (q, 1H, SCH).
Industrial-Scale Production
Boron Molecular commercializes IBN-(Cl)PCDT under GMP conditions, employing continuous-flow reactors to enhance scalability. Pilot batches (≥1 kg) achieve >99% purity by HPLC .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to yield carboxylic acids and ketones under specific conditions. Key reagents and outcomes include:
| Reagent | Conditions | Major Products | Efficiency |
|---|---|---|---|
| H2O2 | Aqueous, 25–60°C | Carboxylic acids (primary oxidation) | >75% |
| KMnO4 (acidic medium) | 0–5°C, controlled pH | Ketones (secondary oxidation) | ~60% |
Research Findings :
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Oxidation pathways depend on the position of the cyanobutan-2-yl group and steric effects from the pyrazole ring.
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Carboxylic acid formation dominates in aqueous H2O2 due to hydrolysis of intermediate thiocarbonyl oxides .
Reduction Reactions
Reduction primarily targets the dithiocarbamate and nitrile groups:
| Reagent | Conditions | Major Products | Byproducts |
|---|---|---|---|
| LiAlH4 | Anhydrous THF, reflux | Amines (via nitrile reduction) | Thiols (minor) |
| NaBH4/CuCl2 | Methanol, 40°C | Alcohols | Disulfides |
Key Observations :
-
LiAlH4 selectively reduces nitriles to amines without cleaving the dithiocarbamate bond .
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NaBH4/CuCl2 systems promote partial desulfurization, forming alcohols and disulfides.
Substitution Reactions
Nucleophilic substitution occurs at the dithiocarbamate sulfur or pyrazole chlorine:
| Reagent | Target Site | Products | Yield |
|---|---|---|---|
| Alkyl amines (e.g., NH3) | Dithiocarbamate sulfur | Substituted thioureas | 50–70% |
| Grignard reagents | Pyrazole chlorine | 3,5-dimethylpyrazole derivatives | 40–60% |
Mechanistic Insights :
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Pyrazole’s chlorine exhibits moderate electrophilicity, enabling substitution with strong nucleophiles like Grignard reagents .
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Steric hindrance from the 3,5-dimethyl groups limits accessibility to the pyrazole ring.
Table 1: Polymerization Efficiency with Methyl Methacrylate (MMA)
| RAFT Agent Ratio (CTA 1:CTA 3) | Đ (Dispersity) | Mn (g/mol) | Reaction Time |
|---|---|---|---|
| 1:0 | 1.13 | 12,500 | 8 h |
| 1:1 | 1.27 | 15,200 | 12 h |
| 0:1 | 1.65 | 18,000 | 22 h |
Critical Findings :
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Lower CTA 3 activity increases dispersity (Đ) due to reduced chain-transfer efficiency .
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Monomodal molecular weight distributions (MWDs) confirm controlled polymerization without side reactions .
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Solubility in organic media (e.g., DMF, THF) facilitates homogeneous reaction conditions .
Stability and Degradation Pathways
The compound degrades under UV light or elevated temperatures:
| Condition | Primary Degradation Pathway | Half-Life |
|---|---|---|
| UV irradiation (365 nm) | Homolytic S–S bond cleavage | <2 h |
| 70°C (in DMF) | Hydrolysis of dithiocarbamate | ~48 h |
Implications :
-
Degradation products include thiyl radicals and cyanobutane derivatives, which terminate polymerization .
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Storage under inert atmospheres and protection from light are essential for maintaining reactivity .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
This compound’s versatility in chemical reactions and polymerization control underscores its importance in synthetic polymer chemistry. Its stability, tunable reactivity, and compatibility with diverse monomers make it indispensable for producing tailored polymers with defined architectures.
Scientific Research Applications
Scientific Research Applications
The compound also shows potential in biological research:
- Investigating Dithiocarbamate Effects: It can be used to study the biochemical impacts of dithiocarbamates on cellular processes, contributing to understanding their role in various biological systems .
Medicinal Chemistry
Research is ongoing to explore the compound's potential as a pharmaceutical agent:
- Drug Development: Its structure allows for modifications that can lead to new drug candidates targeting various diseases. The dithiocarbamate moiety is particularly interesting for its biological activity and potential therapeutic benefits .
Case Study 1: RAFT Polymerization of Acrylics
In a study published by the American Chemical Society, researchers demonstrated the effectiveness of 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate in RAFT polymerization of acrylic acid. The results showed that the compound provided excellent control over molecular weight and polydispersity, making it suitable for producing high-performance coatings and adhesives .
Case Study 2: Biological Impact Assessment
A study focused on the cellular effects of dithiocarbamates revealed that compounds like 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate could influence cell proliferation and apoptosis pathways. This research opens avenues for further exploration of its therapeutic potential .
Mechanism of Action
The mechanism by which 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate exerts its effects involves its role as a chain transfer agent in polymerization reactions. It controls the growth of polymer chains by reversibly adding to and fragmenting from the growing polymer chain, ensuring uniform molecular weights and low polydispersities. The molecular targets and pathways involved are primarily related to the polymerization process and the stabilization of free radicals.
Comparison with Similar Compounds
2-Dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid N-hydroxysuccinimide ester
- Structure : Contains a dodecyl chain and succinimide ester group.
- Molecular Weight : 461.70 g/mol , significantly higher than CTA2 .
- Role: The hydrophobic dodecyl group enhances solubility in nonpolar monomers, while the succinimide ester enables post-polymerization functionalization. Activity data are unspecified, but its design suggests use in niche applications requiring tailored hydrophobicity.
Structural and Functional Analysis
Substituent Effects on RAFT Activity
- Chloro Group : The 4-chloro substituent in CTA2 introduces electron-withdrawing effects, which may reduce the stability of the intermediate radical, contributing to its lower activity compared to CTA1 .
- Methyl Groups : The 3,5-dimethyl groups create steric hindrance, further limiting access to the reactive dithioate moiety.
Molecular Weight and Dispersity Trends
| Compound | Molecular Weight (g/mol) | Dispersity (Đ) | Activity Level |
|---|---|---|---|
| CTA2 | 287.83 | 1.69 | Low |
| CTA1 | Not reported | 1.13 | High |
| Non-chlorinated analog | 315.39 | Not reported | Unknown |
| Dodecyl-based CTA | 461.70 | Not reported | Unknown |
Table 1 : Key properties of CTA2 and analogs. Data sourced from .
Biological Activity
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate, commonly referred to as CPY, is a chemical compound with the molecular formula and a molecular weight of approximately 287.83 g/mol. This compound has garnered attention for its role as a chain transfer agent in free radical polymerization processes and its potential biological activities.
CPY is characterized by its stability and efficacy in controlling polymerization reactions. It is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with cyanobutane in the presence of a dithiocarbamate-forming reagent under controlled temperature and inert atmosphere conditions .
Cellular Effects
The biological activity of CPY is primarily linked to its function in polymerization. It influences cellular processes by affecting the synthesis of polymers utilized in various biological applications. The compound's mechanism involves reversible addition-fragmentation, allowing it to regulate the growth of polymer chains, which can impact cellular behavior and function .
Cytotoxicity Studies
Preliminary cytotoxicity experiments have been conducted using mouse L929 fibroblasts to evaluate the safety profile of CPY. These studies indicated that while CPY can be used effectively in polymerization, its effects on cell viability need careful assessment due to potential toxicity at certain concentrations .
Research Findings
Recent studies have explored the implications of CPY in various fields:
- Polymer Chemistry : CPY is utilized as a chain transfer agent in the polymerization of acrylic acid, acrylates, and styrenes, allowing for controlled molecular weights and low polydispersities. This property is crucial for developing specialty polymers with specific functionalities .
- Biological Applications : The compound has been investigated for its potential applications in drug development, particularly focusing on dithiocarbamate-based structures that exhibit biological activity against certain pathogens .
- Environmental Impact : Research has also highlighted the environmental implications of using CPY in industrial applications, emphasizing the need for sustainable practices in its production and use .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN3S2 |
| Molecular Weight | 287.83 g/mol |
| Melting Point | 70-75 °C |
| CAS Number | 2052159-02-9 |
| Solubility | Soluble in organic media |
Case Study 1: Polymerization Efficiency
In a study examining the efficiency of CPY as a chain transfer agent, researchers found that it significantly improved the control over molecular weight distribution in free radical polymerizations compared to traditional methods. The study utilized dynamic light scattering and gel permeation chromatography to analyze the resulting polymers .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment involving L929 fibroblast cells demonstrated that while CPY facilitated effective polymerization processes, it exhibited dose-dependent cytotoxic effects at higher concentrations. This finding underscores the importance of optimizing concentrations for both efficacy and safety in biological applications .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate?
- Methodological Answer : Key techniques include ¹H/¹³C NMR to confirm the presence of the cyanobutyl group (δ ~1.6–2.1 ppm for tert-butyl protons) and the pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons). Mass spectrometry (MS) is critical for verifying the molecular ion peak at m/z 287.83 (molecular weight) and fragmentation patterns. Elemental analysis (C, H, N, S) should align with the empirical formula C₁₁H₁₄ClN₃S₂. HPLC (97% purity) is used to assess purity, as noted in commercial specifications .
Q. How is this compound utilized as a RAFT agent in controlled radical polymerization?
- Methodological Answer : As a chain transfer agent (CTA2) , it mediates reversible addition-fragmentation chain transfer (RAFT) polymerization. The carbodithioate group stabilizes radical intermediates, enabling controlled molecular weight and low dispersity. For example, in thermal RAFT polymerization of methyl methacrylate (MMA), CTA2 produces PMMA with dispersity (Đ) = 1.69 and Mₙ = 20,400 g/mol, compared to Đ = 1.13 for a higher-activity CTA . Reaction conditions (e.g., 70–90°C, [CTA]/[initiator] ratios) must be optimized to balance reactivity and control.
Advanced Research Questions
Q. How can researchers optimize the molar ratio of initiator to CTA2 to achieve target molecular weights in RAFT polymerization?
- Methodological Answer : The molecular weight (Mₙ) is inversely proportional to the [CTA]/[monomer] ratio. For CTA2, a higher [CTA] reduces Mₙ but may increase dispersity if fragmentation kinetics are suboptimal. For MMA polymerization, a [CTA]/[AIBN] ratio of 5:1 is typical. Kinetic modeling (e.g., using the Mayo equation) and real-time monitoring via online NMR or GPC can refine ratios. Evidence shows CTA2 achieves Mₙ = 20,400 g/mol at Đ = 1.69 under specific conditions .
Q. What factors contribute to discrepancies in dispersity values when using CTA2 compared to other CTAs in polymerization reactions?
- Methodological Answer : Dispersity (Đ) depends on CTA reactivity and radical stability . CTA2’s lower activity (vs. CTA1 in ) results in slower fragmentation, leading to broader molecular weight distributions (Đ = 1.69 vs. 1.13). Contradictions in data may arise from impurities (e.g., <97% purity), temperature fluctuations, or side reactions (e.g., terminations). Advanced analysis via electron paramagnetic resonance (EPR) can probe radical intermediates, while Maldi-TOF MS clarifies end-group fidelity .
Q. How does temperature affect the kinetics of RAFT polymerization when using CTA2?
- Methodological Answer : Elevated temperatures (e.g., >80°C) accelerate initiator decomposition (e.g., AIBN) but may degrade the carbodithioate group, reducing CTA efficiency. A balance is critical: at 70°C, CTA2 achieves moderate control (Đ = 1.69), whereas higher temperatures risk chain-transfer limitations. Arrhenius plots of polymerization rates and Eyring analysis can quantify activation energies, guiding temperature optimization .
Q. What analytical techniques are recommended to resolve structural ambiguities in synthetic derivatives of this compound?
- Methodological Answer : For derivatives (e.g., modified pyrazole rings), X-ray crystallography (via SHELX refinement) provides unambiguous confirmation of bond lengths and angles, as demonstrated for analogous pyrazole-carbaldehyde structures . 2D NMR (COSY, HSQC) resolves coupling patterns, while FT-IR confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting GPC results when using CTA2 under identical conditions?
- Methodological Answer : Discrepancies in Mₙ or Đ often stem from batch-to-batch variability in CTA purity (HPLC monitoring is essential) or inconsistent degassing procedures (oxygen inhibition). Triplicate runs with internal standards (e.g., polystyrene) and Mark-Houwink corrections improve reproducibility. Evidence highlights Đ variations (1.13–1.69) due to CTA activity differences .
Q. What strategies mitigate the impact of trace impurities in CTA2 on polymerization outcomes?
- Methodological Answer : Purify CTA2 via column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol). Monitor purity by HPLC (>97%) and validate via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc). Impurities like unreacted pyrazole precursors can act as chain terminators, skewing Đ and Mₙ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
